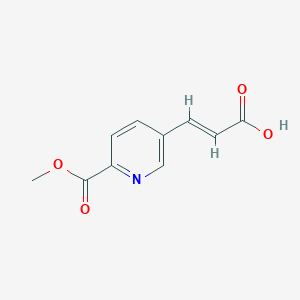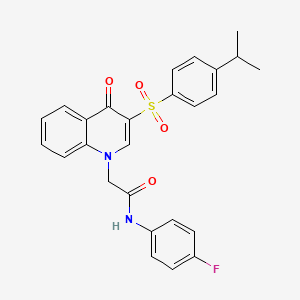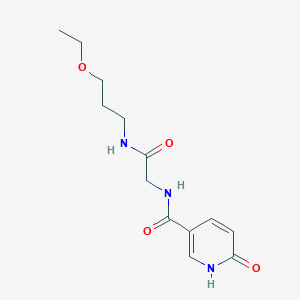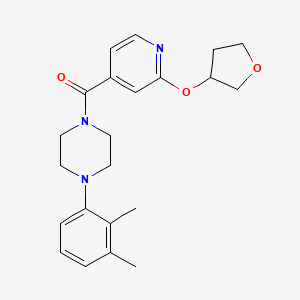
(4-(2,3-Dimethylphenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds involves multi-step reactions, starting from readily available materials to the desired compound. For compounds similar to "(4-(2,3-Dimethylphenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone", the process generally involves the formation of intermediate compounds through reactions such as amidation, Friedel-Crafts acylation, and hydration, which are characterized by a reasonable overall yield (Zheng Rui, 2010).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and interactions. X-ray diffraction studies and spectroscopic techniques like FTIR, NMR (both 1H and 13C), and mass spectrometry are commonly used for structural confirmation. Such studies reveal the conformation of the compound, orientation of substituents, and confirm the expected chemical structure through the analysis of bond lengths, angles, and molecular geometry (P. Huang et al., 2021).
Chemical Reactions and Properties
The chemical behavior of "(4-(2,3-Dimethylphenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone" and related compounds involves reactions such as substitution reactions leading to the formation of various intermediates and final products. These reactions are often characterized by their selectivity, yields, and conditions such as temperature and solvent, which are optimized for the best outcomes. The reactivity of such compounds can be influenced by the presence of functional groups, leading to diverse chemical transformations (Gurnos Jones & John R. Phipps, 1976).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are determined by the molecular structure of the compound. For instance, the presence of functional groups like tetrahydrofuran and piperazine can affect these properties significantly. The solubility in various solvents, thermal stability, and crystalline form are analyzed through experimental studies, providing insights into the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of compounds like "(4-(2,3-Dimethylphenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone" are determined by functional group analysis, reactivity studies, and theoretical calculations like density functional theory (DFT). These studies reveal the electronic structure, reactivity sites, and potential chemical transformations the compound can undergo under various chemical reactions. Theoretical calculations complement experimental findings, offering a deeper understanding of the compound's chemical behavior (P. Huang et al., 2021).
Scientific Research Applications
Molecular Interaction Studies
Research into similar compounds has explored their interactions with various receptors, highlighting their potential in understanding receptor binding and activity. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) have provided insights into its potent and selective antagonistic action on the CB1 cannabinoid receptor. This research offers a foundation for understanding the steric and electrostatic requirements for receptor binding, which could be relevant for compounds like (4-(2,3-Dimethylphenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone in targeting specific receptors (J. Shim et al., 2002).
Antipsychotic Potential Exploration
The synthesis and evaluation of novel compounds with specific structural features, such as conformationally restricted butyrophenones, have been explored for their potential as antipsychotic agents. These studies focus on their affinity for dopamine and serotonin receptors, which could provide a framework for evaluating the therapeutic potential of (4-(2,3-Dimethylphenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone in mental health applications (E. Raviña et al., 2000).
Catalytic Synthesis Methods
Research into the catalytic synthesis of heterocyclic derivatives offers insights into the efficient production of complex molecules, including tetrahydrofuran and dioxolane derivatives. These methodologies could be applied to the synthesis of (4-(2,3-Dimethylphenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone, potentially optimizing its production for research and therapeutic applications (A. Bacchi et al., 2005).
Antimicrobial Activity Studies
The exploration of new compounds for antimicrobial activity is crucial in the search for novel antibiotics. Studies on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, for example, have shown promising results against pathogenic bacterial and fungal strains. Similar research could be conducted on (4-(2,3-Dimethylphenyl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone to assess its potential as an antimicrobial agent (L. Mallesha et al., 2014).
properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-16-4-3-5-20(17(16)2)24-9-11-25(12-10-24)22(26)18-6-8-23-21(14-18)28-19-7-13-27-15-19/h3-6,8,14,19H,7,9-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGCXUYEKOYXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCOC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2486848.png)
![2-(4-(azepan-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2486852.png)
![2-(2-(benzylthio)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2486853.png)
![3-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2486854.png)

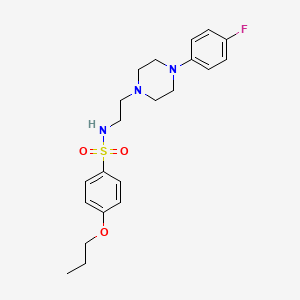
![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2486859.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide](/img/structure/B2486860.png)
![2-(3-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)phenoxy)acetamide](/img/structure/B2486861.png)
![methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate](/img/structure/B2486864.png)
![2-[[1-(4-Bromobenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2486865.png)
